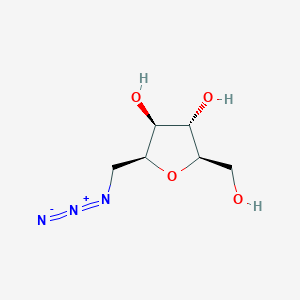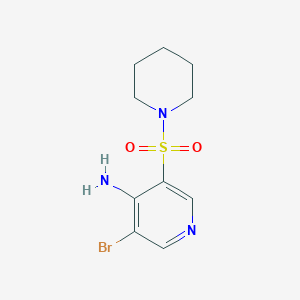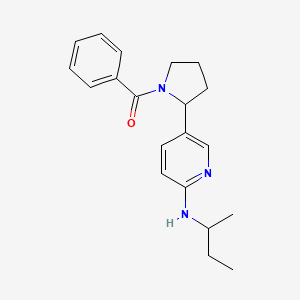![molecular formula C16H24O10 B11824946 [(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its protective groups, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of mannose to form 3,4,6-tri-O-acetyl-D-mannopyranose. This intermediate is then reacted with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethylidene group at the 1,2-position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxyethylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Glycosylation: This compound is often used as a glycosyl donor in glycosylation reactions to form glycosidic bonds.
Acetylation and Deacetylation: The acetyl groups can be removed or replaced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Glycosylation: Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Deacetylation: Basic conditions, such as sodium methoxide or ammonia in methanol.
Major Products
Hydrolysis: Free mannose or partially deprotected mannose derivatives.
Glycosylation: Glycosides with various aglycones.
Deacetylation: Free hydroxyl groups on the mannose backbone.
Scientific Research Applications
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of glycosylated drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose involves its role as a glycosyl donor. The ethoxyethylidene group at the 1,2-position stabilizes the glycosyl cation intermediate, facilitating the formation of glycosidic bonds. This stabilization is crucial for the selective and efficient glycosylation of acceptor molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-alpha-D-glucopyranose
- 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose
Uniqueness
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is unique due to its specific protective groups, which provide stability and selectivity in glycosylation reactions. The ethoxyethylidene group at the 1,2-position is particularly effective in stabilizing glycosyl cation intermediates, making it a preferred choice for certain synthetic applications .
Properties
Molecular Formula |
C16H24O10 |
|---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-(ethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-5-20-7-12-25-15-14(23-10(4)19)13(22-9(3)18)11(6-21-8(2)17)24-16(15)26-12/h11-16H,5-7H2,1-4H3/t11-,12?,13-,14+,15+,16+/m1/s1 |
InChI Key |
NENLIBPLPPCRLX-DPZMZDEHSA-N |
Isomeric SMILES |
CCOCC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOCC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
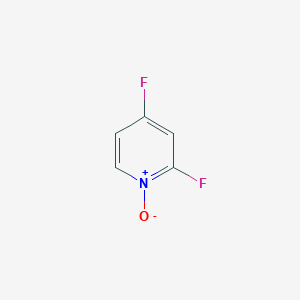
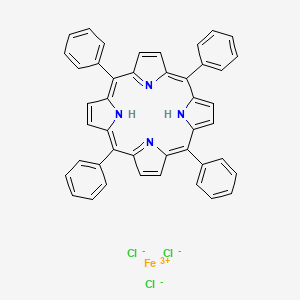

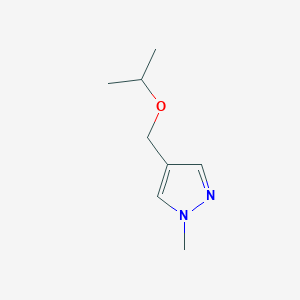
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
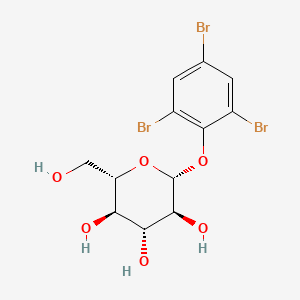
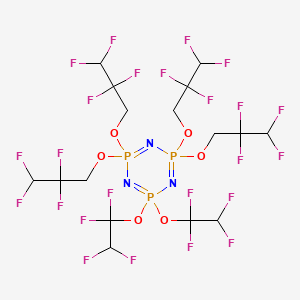
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
